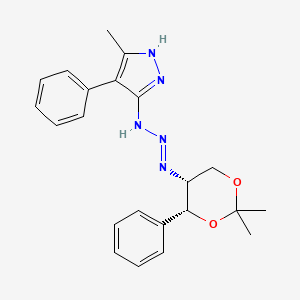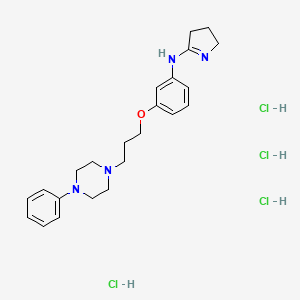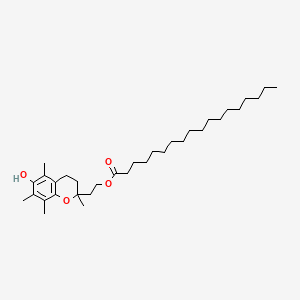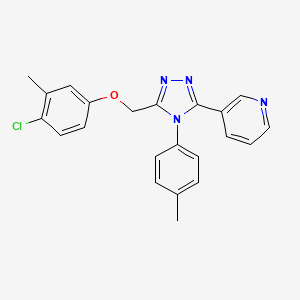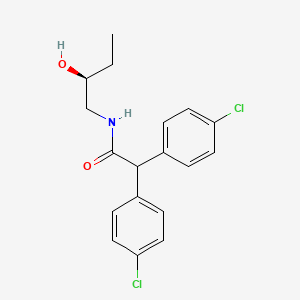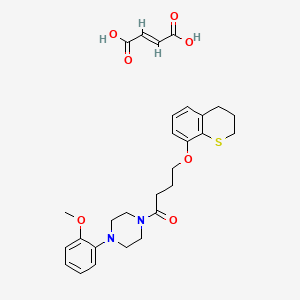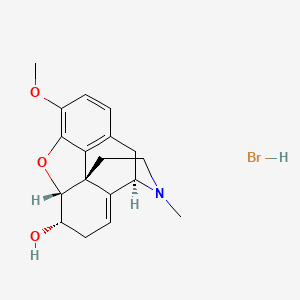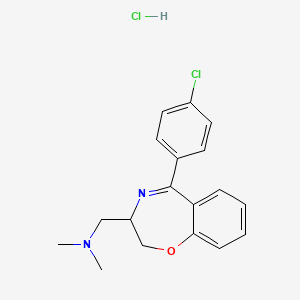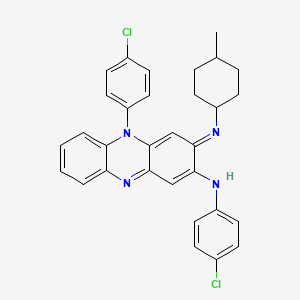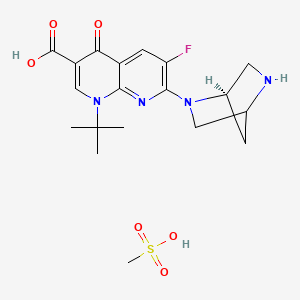
Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide is a complex organic compound with a unique structure that combines biphenyl, acetic acid, and hydrazide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide typically involves multiple steps. One common approach is to start with the preparation of the biphenyl-4-yloxy acetic acid derivative, followed by the introduction of the hydrazide group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may modulate signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Biphenyl derivatives: These compounds share the biphenyl core structure and may have similar chemical properties.
Hydrazide derivatives: These compounds contain the hydrazide functional group and may exhibit similar reactivity.
Uniqueness
What sets acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
126006-77-7 |
|---|---|
分子式 |
C22H21N3O2S |
分子量 |
391.5 g/mol |
IUPAC名 |
1-(3-methylphenyl)-3-[[2-(4-phenylphenoxy)acetyl]amino]thiourea |
InChI |
InChI=1S/C22H21N3O2S/c1-16-6-5-9-19(14-16)23-22(28)25-24-21(26)15-27-20-12-10-18(11-13-20)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,26)(H2,23,25,28) |
InChIキー |
NIYHMWCXYSAQIL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


